molecular formula C11H16BrNO B13283890 1-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-2-ol

1-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-2-ol

Cat. No.: B13283890
M. Wt: 258.15 g/mol
InChI Key: MULGVAHKLIOIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-2-ol is an organic compound that features a brominated aromatic ring, a secondary amine, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-2-ol typically involves the reaction of 4-bromo-3-methylbenzylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the epoxide or halohydrin, leading to the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or other reducing agents.

    Substitution: Nucleophiles like sodium azide or thiols can be used to replace the bromine atom.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist of certain receptors, leading to changes in cellular signaling pathways. The compound’s structure allows it to bind to these targets and modulate their activity, resulting in various biological effects.

Comparison with Similar Compounds

  • 1-{[(4-Bromo-2-methylphenyl)methyl]amino}propan-2-ol
  • 1-{[(4-Chloro-3-methylphenyl)methyl]amino}propan-2-ol
  • 1-{[(4-Bromo-3-ethylphenyl)methyl]amino}propan-2-ol

Uniqueness: 1-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-2-ol is unique due to the specific positioning of the bromine and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

1-[(4-bromo-3-methylphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C11H16BrNO/c1-8-5-10(3-4-11(8)12)7-13-6-9(2)14/h3-5,9,13-14H,6-7H2,1-2H3

InChI Key

MULGVAHKLIOIHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNCC(C)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.